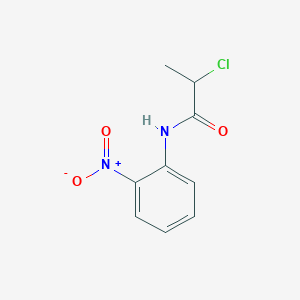

2-chloro-N-(2-nitrophenyl)propanamide

Übersicht

Beschreibung

The compound "2-chloro-N-(2-nitrophenyl)propanamide" is a chemical entity that has been explored in various research contexts. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating a broader interest in chloro-nitrophenyl propanamides and their derivatives for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves standard synthetic methods, such as the reaction of appropriate amines with acid chlorides or anhydrides. For instance, N-(2-Chlorophenyl)-(1-propanamide) was synthesized and purified by repeated crystallization, indicating a common approach to obtaining pure materials for further study . Similarly, other compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were synthesized and characterized using various spectroscopic techniques, suggesting a robust methodology for the synthesis of chloro-nitrophenyl propanamides .

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically characterized using techniques such as UV-Vis, IR, NMR, and powder XRD. For example, the crystal structure of a related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was determined to be monoclinic with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . This level of detail provides insight into the molecular arrangement and potential intermolecular interactions that could influence the properties of "2-chloro-N-(2-nitrophenyl)propanamide".

Chemical Reactions Analysis

The reactivity of chloro-nitrophenyl propanamides can be inferred from studies on similar compounds. For instance, the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate led to the unexpected formation of an oxazole ring, demonstrating the potential for complex reactions involving these types of compounds . Such reactions could be relevant when considering the chemical behavior of "2-chloro-N-(2-nitrophenyl)propanamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrophenyl propanamides are often determined through experimental and computational methods. The melting points, stability, and spectroscopic properties are key characteristics that are assessed. For example, the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibited a higher melting point than either of the pure components, indicating enhanced thermal stability . Additionally, DFT calculations provide theoretical support for the observed stability and reactivity of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Immunosuppressive Activities

- Research Context : N-aryl-3-(indol-3-yl)propanamides, a category that includes 2-chloro-N-(2-nitrophenyl)propanamide, have been synthesized and evaluated for their potential immunosuppressive activities.

- Findings : One compound in this category, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, demonstrated significant inhibitory activity on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity assay in vivo, suggesting potential applications in immunosuppression (Giraud et al., 2010).

2. Molecular Structure and Anticancer Properties

- Research Context : The molecular structure and anticancer properties of various N,N’-disubstituted thiocarbamide derivatives, including those related to 2-chloro-N-(2-nitrophenyl)propanamide, were explored.

- Findings : Compounds derived from reactions involving similar structures were studied for their cytotoxicity against various human cancer cell lines. Notably, some of these compounds showed significant activity against all cell lines tested, highlighting their potential as anticancer agents (Pandey et al., 2019).

3. Supramolecular Structures

- Research Context : The study of supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which includes compounds similar to 2-chloro-N-(2-nitrophenyl)propanamide, has been conducted.

- Findings : These studies revealed intricate hydrogen bonding patterns and crystal structures, providing insights into the molecular interactions and structural dynamics of these compounds (De Souza et al., 2005).

4. Antibacterial Therapy

- Research Context : Investigations into the antimicrobial properties of La0.33Ca0.67MnO3 functionalized with biologically active ligands, including compounds structurally related to 2-chloro-N-(2-nitrophenyl)propanamide, were conducted.

- Findings : The research demonstrated the potential of these compounds in inhibiting the growth of certain bacteria, suggesting applications in antibacterial therapy (Edobor-Osoh et al., 2019).

Safety And Hazards

The safety information for 2-chloro-N-(2-nitrophenyl)propanamide includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2-chloro-N-(2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGNNTYZTSTHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301286979 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-nitrophenyl)propanamide | |

CAS RN |

206054-37-7 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206054-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301286979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3034618.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)